(4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
The compound (4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a heterocyclic molecule featuring a pyridazine core substituted with a dimethylamino group, linked via a piperazine moiety to a 2,4-dimethylthiazole ring through a methanone bridge.
Properties
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-11-15(24-12(2)17-11)16(23)22-9-7-21(8-10-22)14-6-5-13(18-19-14)20(3)4/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGUCTZNVCCFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as piperazine derivatives, have been found to interact with a wide range of biological targets, including dopamine and serotonin receptors. These interactions can lead to a variety of biological activities, including antiviral, antipsychotic, and antimicrobial effects.
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.
Biochemical Pathways
For example, some piperazine derivatives have been found to inhibit the replication of viruses, potentially by interfering with viral protein synthesis or assembly.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors. These properties can significantly impact a compound’s bioavailability and pharmacokinetics.
Biological Activity
The compound (4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C16H22N6OS
- Molecular Weight : 346.5 g/mol
- CAS Number : 1334371-08-2
Structural Characteristics
The compound features a piperazine ring linked to a pyridazine moiety and a thiazole group, which are known for their diverse biological activities. The dimethylamino group enhances its lipophilicity, potentially impacting its ability to cross biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent coupling with pyridazine and thiazole derivatives. Common reagents used in these reactions include halogenated compounds and various catalysts to optimize yield and purity.
Anticholinesterase Activity
Research indicates that piperazine derivatives, including this compound, may exhibit significant inhibition of acetylcholinesterase (AChE). A study found that related piperazine compounds demonstrated IC50 values in the low micromolar range against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anticancer Properties
Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro assays revealed that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed molecular pathways remain to be elucidated.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. The structure-function relationship suggests that modifications to the thiazole or pyridazine components could enhance activity.
Case Studies
- Neuroprotective Effects : A case study involving a series of piperazine derivatives demonstrated that compounds with similar structural motifs significantly reduced oxidative stress markers in neuronal cell cultures. This suggests potential neuroprotective effects of this compound .
- Cancer Cell Line Studies : In a study examining the effects on breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyridazine derivatives, including the compound , exhibit significant anticancer activity. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. A study highlighted the ability of related compounds to modulate stearoyl-CoA desaturase (SCD) enzymes, which play a crucial role in lipid metabolism and are implicated in cancer progression .
Neuropharmacological Effects
The piperazine moiety within the compound is known for its neuropharmacological properties. Compounds similar to (4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone have been studied for their potential as antidepressants and anxiolytics. Research suggests that these compounds can interact with serotonin receptors, thereby influencing mood and anxiety levels .
Agricultural Science
Pesticidal Activity
The structural components of this compound suggest potential applications in pest management. Studies have indicated that thiazole derivatives possess insecticidal properties, making them viable candidates for developing eco-friendly pesticides. The compound could be explored for its effectiveness against agricultural pests while minimizing environmental impact .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This application is particularly relevant in creating smart materials with enhanced mechanical properties or specific functionalities such as self-healing capabilities .
Case Study 1: Anticancer Activity
In a controlled study, various pyridazine derivatives were tested against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a promising avenue for drug development.
Case Study 2: Pesticidal Efficacy
A field trial evaluated the efficacy of thiazole-based pesticides derived from similar compounds against common agricultural pests. The results demonstrated a significant reduction in pest populations compared to untreated controls, highlighting the potential for these compounds in sustainable agriculture practices.
Comparison with Similar Compounds
Pyridazine-Based Derivatives
- Triazol-Substituted Analog (): The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone replaces the dimethylamino group with a 1,2,4-triazole ring.
Bromo-Substituted Pyridazine () :
The compound 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole features a brominated imidazo-pyridine core. The bromine atom increases steric bulk and may influence binding kinetics in kinase targets, as seen in imidazo[4,5-b]pyridine-based inhibitors .
Thiazole and Benzothiazole Derivatives
- Benzothiazole-Linked Compounds (): Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one incorporate benzothiazole rings instead of thiazole. Benzothiazole derivatives are known for enhanced lipophilicity and CNS penetration, suggesting that the 2,4-dimethylthiazole in the target compound may offer improved solubility or metabolic stability .
- Methanone-Bridged Kinase Inhibitors (): The patent compound (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone shares a methanone-linked piperazine structure. The ethyl-piperazine substitution here may enhance pharmacokinetic properties compared to the dimethylamino group in the target compound .
Pharmacological and Binding Affinity Insights
- Kinase Inhibition : Imidazo[4,5-b]pyridine derivatives () are established kinase inhibitors, suggesting the pyridazine-piperazine-thiazole scaffold in the target compound may interact with ATP-binding pockets .
- Solubility and Bioavailability: The dimethylamino group in the target compound likely improves water solubility compared to halogenated or benzothiazole-containing analogs .
Data Table: Key Structural and Hypothesized Activity Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(6-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, and what challenges arise during multi-step synthesis?
- Methodology: Retrosynthetic analysis is critical for identifying feasible pathways. For example, coupling the pyridazine and piperazine moieties early in the synthesis can minimize steric hindrance during thiazole ring formation. Key challenges include controlling regioselectivity in pyridazine functionalization and avoiding side reactions during piperazine-thiazole linkage. Use catalysts like triethylamine (as in ) and polar aprotic solvents (e.g., DMF) to improve yield .
- Experimental Design: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients optimized for heterocyclic polarity.
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodology: Combine spectroscopic techniques:
- NMR: Assign peaks for dimethylamino protons (~2.8–3.2 ppm) and thiazole methyl groups (1.8–2.3 ppm).
- HRMS: Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy.
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the piperazine-pyridazine-thiazole core .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodology:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme inhibition: Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the final coupling step?
- Methodology:
- DoE (Design of Experiments): Vary temperature (60–120°C), solvent (DMF vs. DMSO), and catalyst loading (1–5 mol% Pd(OAc)2) to identify optimal parameters.
- Kinetic studies: Use in situ FTIR or ReactIR to track intermediate formation and adjust reaction time .
Q. How should contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be investigated?
- Methodology:
- ADME profiling: Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
- Metabolite identification: Use LC-MS/MS to detect oxidative or hydrolytic degradation products .
Q. What strategies mitigate chemical degradation during storage or biological assays?
- Methodology:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (H2O2), and photolytic (ICH Q1B) conditions.
- Stabilization: Lyophilize with cryoprotectants (trehalose) or store in amber vials under inert gas (N2) .
Q. How can molecular docking and dynamics simulations guide target identification?
- Methodology:
- Target selection: Prioritize receptors with binding pockets complementary to the compound’s thiazole and pyridazine groups (e.g., EGFR or PI3K).
- Simulation parameters: Use AMBER or GROMACS with explicit solvent models (TIP3P) and 100-ns trajectories to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
